Licoricone Licoricone Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It is functionally related to an isoflavone.
Licoricone is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name: Vulcanchem
CAS No.: 51847-92-8
VCID: VC20820059
InChI: InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3
SMILES: CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol

Licoricone

CAS No.: 51847-92-8

Cat. No.: VC20820059

Molecular Formula: C22H22O6

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Licoricone - 51847-92-8

Specification

Description Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It is functionally related to an isoflavone.
Licoricone is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
CAS No. 51847-92-8
Molecular Formula C22H22O6
Molecular Weight 382.4 g/mol
IUPAC Name 7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Standard InChI InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3
Standard InChI Key GGWMNTNDTRKETA-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
Canonical SMILES CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
Appearance Powder
Melting Point 250 - 251 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator